N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-5-methyl-4H-1,2,4-triazol-3-amine
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Overview
Description
N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-5-methyl-4H-1,2,4-triazol-3-amine is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-5-methyl-4H-1,2,4-triazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts acylation or alkylation reaction using a fluorobenzene derivative.
Formation of the triazole ring: This can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Coupling of the furan and triazole moieties: This step may involve a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-5-methyl-4H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-5-methyl-4H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-5-methyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine
- N-{[5-(4-bromophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine
- N-{[5-(4-methylphenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine
Uniqueness
The presence of the fluorophenyl group in N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-5-methyl-4H-1,2,4-triazol-3-amine imparts unique electronic properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C14H13FN4O |
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Molecular Weight |
272.28 g/mol |
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C14H13FN4O/c1-9-17-14(19-18-9)16-8-12-6-7-13(20-12)10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H2,16,17,18,19) |
InChI Key |
GYXSNXDYZJKQRF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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